molecular formula C11H11ClF3N3O B1303367 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carbonyl chloride CAS No. 306934-79-2

1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carbonyl chloride

Cat. No.: B1303367
CAS No.: 306934-79-2
M. Wt: 293.67 g/mol
InChI Key: LFSUSYMMCMOVRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carbonyl chloride is a chemical compound with the molecular formula C11H11ClF3N3O and a molecular weight of 293.67 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a pyrimidine ring, a piperidine ring, and a carbonyl chloride group. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

The synthesis of 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carbonyl chloride typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these reactions while maintaining stringent control over reaction parameters to ensure consistency and quality.

Chemical Reactions Analysis

1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carbonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carbonyl chloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carbonyl chloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially leading to inhibition or modulation of their activity . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carbonyl chloride can be compared with other similar compounds, such as:

  • 2-[4-(Chlorocarbonyl)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine
  • 4-(Chlorocarbonyl)-1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine

These compounds share structural similarities but may differ in their reactivity, biological activity, and applications . The presence of the trifluoromethyl group in this compound often imparts unique properties, such as increased stability and enhanced biological activity, making it distinct from its analogs.

Properties

IUPAC Name

1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF3N3O/c12-9(19)7-2-5-18(6-3-7)10-16-4-1-8(17-10)11(13,14)15/h1,4,7H,2-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSUSYMMCMOVRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)Cl)C2=NC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380659
Record name 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306934-79-2
Record name 1-[4-(Trifluoromethyl)-2-pyrimidinyl]-4-piperidinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306934-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.